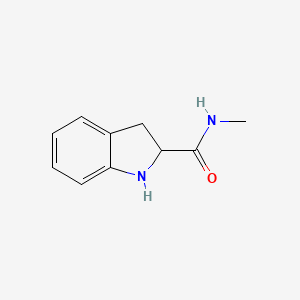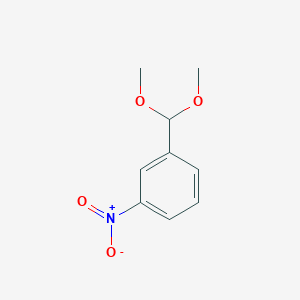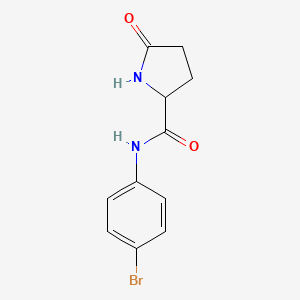
Pyrrolidonyl-beta-naphthylamide
概要
説明
Pyrrolidonyl-beta-naphthylamide is a chemical compound with the systematic IUPAC name (2S)-N-(Naphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide . It is commonly used in microbiology to detect the presence of pyrrolidonyl peptidase, an enzyme produced by certain bacteria . When bacteria with pyrrolidonyl peptidase are present, this compound is hydrolyzed to produce pyroglutamic acid and 2-naphthylamine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidonyl-beta-naphthylamide typically involves the reaction of naphthylamine with a pyrrolidone derivative under specific conditions. The exact synthetic route and reaction conditions can vary, but generally, the process involves:
Starting Materials: Naphthylamine and a pyrrolidone derivative.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, and the product is typically subjected to rigorous quality control measures to ensure consistency and reliability.
化学反応の分析
Types of Reactions
Pyrrolidonyl-beta-naphthylamide undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Hydrolysis: Pyrrolidonyl peptidase enzyme, water, and appropriate buffers.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Hydrolysis: Pyroglutamic acid and 2-naphthylamine.
Oxidation and Reduction: Various oxidized or reduced derivatives of this compound.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Pyrrolidonyl-beta-naphthylamide has a wide range of applications in scientific research, including:
Microbiology: Used to detect the presence of pyrrolidonyl peptidase in bacteria such as Streptococcus pyogenes and Enterococcus species.
Biochemistry: Employed in enzyme assays to study the activity of pyrrolidonyl peptidase and related enzymes.
Clinical Diagnostics: Utilized in diagnostic tests to identify bacterial infections and differentiate between bacterial species.
Pharmaceutical Research: Investigated for its potential use in drug development and screening assays.
Industrial Applications: Used in quality control processes to ensure the purity and activity of enzyme preparations.
作用機序
The mechanism of action of pyrrolidonyl-beta-naphthylamide involves its hydrolysis by the enzyme pyrrolidonyl peptidase. The enzyme cleaves the amide bond in this compound, resulting in the formation of pyroglutamic acid and 2-naphthylamine . The hydrolysis reaction can be detected by adding p-dimethylaminocinnamaldehyde, which reacts with 2-naphthylamine to produce a pink color . This color change is used as an indicator of the presence of pyrrolidonyl peptidase.
類似化合物との比較
Pyrrolidonyl-beta-naphthylamide is unique in its ability to serve as a substrate for pyrrolidonyl peptidase. Similar compounds include:
L-Pyrrolidonyl-alpha-naphthylamide: Another substrate for pyrrolidonyl peptidase, but with different structural properties.
Naphthylamide Derivatives: Various derivatives of naphthylamide that may have similar enzymatic activity but differ in their chemical structure and reactivity.
Pyrrolidone Derivatives: Compounds containing the pyrrolidone ring, which may have different applications and reactivity profiles.
This compound stands out due to its specific use in detecting pyrrolidonyl peptidase and its well-established role in microbiological and biochemical assays.
特性
IUPAC Name |
N-naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-8-7-13(17-14)15(19)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEPQNMASTUAMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336799 | |
| Record name | N-2-Naphthalenyl-5-oxo-2-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22155-91-5, 1219381-92-6 | |
| Record name | Pyrrolidonyl-beta-naphthylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022155915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-2-Naphthalenyl-5-oxo-2-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-N-2-naphthyl-5-oxopyrrolidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B3023373.png)

![[(4-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B3023378.png)


